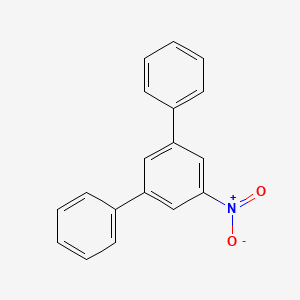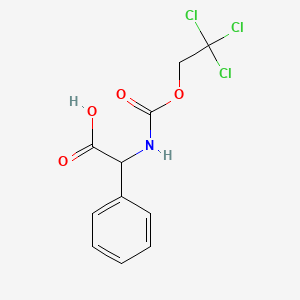
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a complex organic compound characterized by the presence of a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the following steps:
Formation of the Trichloroethoxycarbonyl Group: This step involves the reaction of trichloroethanol with phosgene to form trichloroethoxycarbonyl chloride.
Coupling with Aminoacetic Acid: The trichloroethoxycarbonyl chloride is then reacted with aminoacetic acid in the presence of a base such as triethylamine to form the trichloroethoxycarbonyl-protected aminoacetic acid.
Introduction of the Phenyl Group: Finally, the phenyl group is introduced through a nucleophilic substitution reaction using phenyl magnesium bromide (Grignard reagent) or phenyl lithium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of trichloroethanol, phosgene, and aminoacetic acid are handled in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethoxycarbonyl group or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl magnesium bromide in anhydrous ether for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves:
Molecular Targets: The compound interacts with specific enzymes or proteins, leading to inhibition or modification of their activity.
Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic Acid: Similar structure but lacks the trichloroethoxycarbonyl group.
Aminoacetic Acid (Glycine): Lacks the phenyl and trichloroethoxycarbonyl groups.
Trichloroacetic Acid: Contains the trichloro group but lacks the phenyl and amino groups.
Uniqueness
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to the presence of both the phenyl group and the trichloroethoxycarbonyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
59510-79-1 |
|---|---|
Formule moléculaire |
C11H10Cl3NO4 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |
Clé InChI |
LROKCBKQEZCUKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)

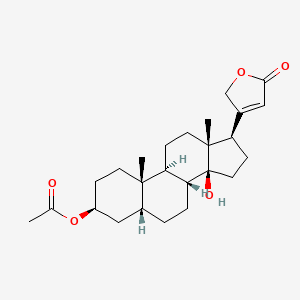

![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
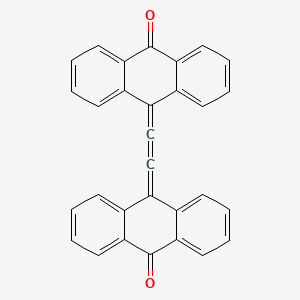
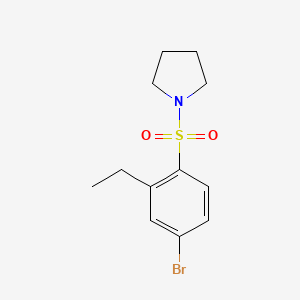
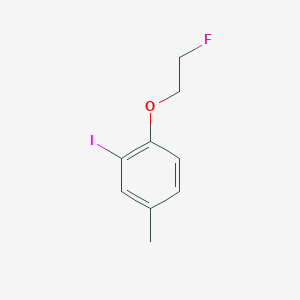
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
